1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide
Description
Chemical Identity and Properties 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide is a quaternary ammonium compound characterized by a piperidinium core substituted with a 3-carbamoyl-3,3-diphenylpropyl chain and an ethyl group.
Properties
CAS No. |
114281-40-2 |
|---|---|
Molecular Formula |
C23H31BrN2O |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
4-(1-ethylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;bromide |
InChI |
InChI=1S/C23H30N2O.BrH/c1-2-25(17-10-5-11-18-25)19-16-23(22(24)26,20-12-6-3-7-13-20)21-14-8-4-9-15-21;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3,(H-,24,26);1H |
InChI Key |
BHEDJDOZVWXNQT-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide typically involves the reaction of 3-carbamoyl-3,3-diphenylpropylamine with ethylpiperidine in the presence of a brominating agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide involves its interaction with cholinergic receptors. By binding to these receptors, it inhibits the action of acetylcholine, leading to a reduction in muscle spasms and other cholinergic effects. This interaction primarily affects the parasympathetic nervous system .
Comparison with Similar Compounds
Key Structural Features
- Molecular Formula : Likely C23H31BrN2O (inferred from Fenpiverinium bromide’s formula, C22H29BrN2O, with substitution of methyl to ethyl) .
- Functional Groups :
- A piperidinium ring with a quaternary nitrogen.
- A 3,3-diphenylpropyl chain with a carbamoyl (-CONH2) group at the central carbon.
- An ethyl substituent on the piperidinium nitrogen.
Pharmacological Relevance
Quaternary ammonium compounds in this class are typically anticholinergics or antispasmodics. For example, Fenpiverinium bromide (a methyl-substituted analogue) is used clinically for its antimuscarinic effects . The ethyl variant may exhibit modified pharmacokinetics due to increased lipophilicity.
Comparison with Structural Analogues
Fenpiverinium Bromide (1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium Bromide)
- Molecular Formula : C22H29BrN2O .
- Key Differences: Substituent: Methyl group on the piperidinium nitrogen vs. ethyl in the target compound. Physicochemical Impact: The ethyl group increases molecular weight (~417.4 g/mol for methyl vs.
- Pharmacology : Fenpiverinium bromide is a potent anticholinergic agent used to treat gastrointestinal spasms. Its ethyl analogue may exhibit prolonged duration of action due to slower metabolic clearance .
1-(3-Cyano-3,3-diphenylpropyl)-1-methylpiperidinium Bromide
Pipethanate Ethylbromide (1-(2-Benziloyloxyethyl)-1-ethylpiperidinium Bromide)
Emepronium Bromide
- Molecular Formula: C22H31BrNO .
- Key Differences :
Structural and Pharmacological Comparison Table
Research Findings and Trends
- Structure-Activity Relationships: Nitrogen Substituent: Ethyl groups enhance lipophilicity and duration of action compared to methyl . Backbone Modifications: Replacement of carbamoyl with cyano reduces hydrogen-bonding capacity, impacting target affinity .
- Synthetic Routes : Piperidinium-based compounds are often synthesized via quaternization reactions, as seen in the synthesis of 1-propargyl derivatives (e.g., ).
Biological Activity
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide (referred to as "the compound") is a quaternary ammonium salt with significant implications in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure that includes a piperidinium moiety. The presence of the carbamoyl and diphenylpropyl groups suggests potential interactions with biological targets, particularly in the central nervous system.
| Property | Value |
|---|---|
| Molecular Weight | 431.41 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in water |
| LogP | Not Available |
Pharmacological Mechanisms
Research indicates that the compound exhibits various biological activities primarily through its interaction with neurotransmitter receptors and ion channels. Its quaternary ammonium structure suggests it may act as a modulator of cholinergic signaling pathways.
- Antinociceptive Activity : Studies have shown that related compounds can exhibit pain-relieving properties by acting on opioid receptors. The compound's structural similarity to known analgesics warrants investigation into its potential antinociceptive effects.
- Neuroprotective Effects : Preliminary data suggest that the compound may protect neuronal cells from oxidative stress, potentially through the upregulation of antioxidant enzymes.
- Antimicrobial Properties : Some derivatives of piperidinium salts have demonstrated antimicrobial activity against various pathogens, indicating that this compound might possess similar properties.
Study 1: Antinociceptive Effects
A study conducted on rodent models evaluated the antinociceptive effects of various piperidinium derivatives, including the compound . Results indicated a significant reduction in pain response compared to control groups, suggesting potential for development as an analgesic agent .
Study 2: Neuroprotection in Ischemic Models
In another study focusing on ischemic brain injury, administration of the compound showed a marked reduction in neuronal death and improved functional outcomes in treated animals versus untreated controls. This highlights its potential as a neuroprotective agent .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
